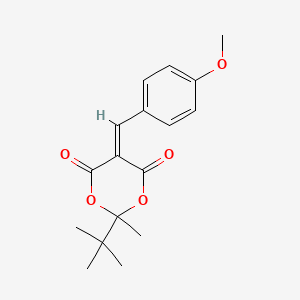

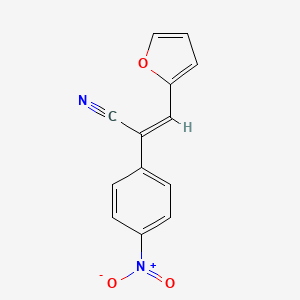

![molecular formula C16H20N2O3S B5588719 isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)

isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzothieno[2,3-d]pyrimidin derivatives typically involves multistep organic reactions, starting with acylation and followed by cyclization and reduction processes. For instance, Tolkunov et al. (2013) detailed the synthesis of related compounds through the acylation of pyrimidine derivatives using acetic and propionic anhydride, leading to perchlorates that, upon hydrolysis and further cyclocondensation, yield the desired structures (Tolkunov et al., 2013). Similarly, Ding et al. (2003) reported the efficient synthesis of 2-substituted tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, indicating a methodological framework that might be applicable to our compound of interest (Ding et al., 2003).

Molecular Structure Analysis

The molecular structure of benzothieno[2,3-d]pyrimidin derivatives is characterized by the presence of a heterocyclic core, which can significantly influence the compound's chemical behavior and interactions. Studies by Chen and Liu (2019) on the crystal structure of similar derivatives highlight the intricate arrangements and confirm the influence of substituents on the molecular geometry and overall stability of such compounds (Chen & Liu, 2019).

Chemical Reactions and Properties

Benzothieno[2,3-d]pyrimidin compounds are reactive toward various chemical reagents, allowing for the synthesis of a diverse range of derivatives. For example, Santagati et al. (1993) explored the reactivity of a hexahydro derivative towards different nucleophiles, leading to the formation of novel heterocyclic systems (Santagati et al., 1993). This reactivity is crucial for the chemical modification and functionalization of the core structure.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular geometry and substituents on the benzothieno[2,3-d]pyrimidin backbone. The crystal and molecular structure analysis of related compounds provides insight into these properties, which are essential for understanding the compound's behavior in different environments (Ziaulla et al., 2012).

Chemical Properties Analysis

The chemical properties of benzothieno[2,3-d]pyrimidin derivatives, including reactivity, stability, and potential biological activity, are derived from their heterocyclic structure. Research by Elmuradov et al. (2011) on the condensation of similar compounds with aromatic aldehydes demonstrates the versatility and reactivity of these molecules, suggesting a broad spectrum of potential chemical transformations (Elmuradov et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Potential : One study explored the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related to isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. These compounds showed promising insecticidal and antibacterial potentials, suggesting a route for the development of new antimicrobial agents (Deohate & Palaspagar, 2020).

Antitumor Activity : Another study focused on synthesizing novel thienopyrimidine derivatives containing thiosemicarbazide moiety, evaluating their antitumor activity. This research indicates the potential for developing new antitumor agents based on the structural framework of thienopyrimidine derivatives (Salib et al., 2016).

Antimicrobial Properties : Research into the synthesis of novel thieno[2, 3-d]pyrimidines has also been reported, with a focus on their antibacterial activity. These studies demonstrate the utility of such compounds in the search for new antibacterial drugs (Salahuddin, Kakad, & Shantakumar, 2009).

Pharmacological Activities Exploration : The exploration of pharmacological activities of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been carried out, aiming to investigate their potential applications in medicine (Zaki, Radwan, & El-Dean, 2017).

Eigenschaften

IUPAC Name |

2-methylpropyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-10(2)8-21-13(19)7-18-9-17-15-14(16(18)20)11-5-3-4-6-12(11)22-15/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQPDOLVFZHEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)